(R)-6,6'-Bis(diisopropylphosphino)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine
Description
The compound “(R)-6,6'-Bis(diisopropylphosphino)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine” is a chiral bisphosphine ligand characterized by a binaphthodioxine backbone and diisopropylphosphine substituents. These ligands are pivotal in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions, where their stereoelectronic properties dictate enantioselectivity and catalytic efficiency . This article compares the hypothesized properties of the target compound with similar bisphosphine ligands, leveraging data from analogous systems in the evidence.
Properties
Molecular Formula |
C28H40O4P2 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
[5-[6-di(propan-2-yl)phosphanyl-2,3-dihydro-1,4-benzodioxin-5-yl]-2,3-dihydro-1,4-benzodioxin-6-yl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C28H40O4P2/c1-17(2)33(18(3)4)23-11-9-21-27(31-15-13-29-21)25(23)26-24(34(19(5)6)20(7)8)12-10-22-28(26)32-16-14-30-22/h9-12,17-20H,13-16H2,1-8H3 |
InChI Key |
FAYMQTHURKNLLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C1=C(C2=C(C=C1)OCCO2)C3=C(C=CC4=C3OCCO4)P(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,6’-Bis(diisopropylphosphino)-2,2’,3,3’-tetrahydro-5,5’-bibenzo[b][1,4]dioxine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as column chromatography and recrystallization are employed to isolate the desired product .
Chemical Reactions Analysis
Catalytic Transfer Hydrogenation (TH)
This chiral diphosphine ligand demonstrates exceptional catalytic activity in transfer hydrogenation (TH) of ketones like acetophenone. When coordinated to ruthenium acetate complexes, it achieves turnover frequencies (TOF) up to 81,000 h⁻¹ under optimized conditions . Key findings include:
-
Reaction Conditions :
-
Base: Sodium isopropoxide (NaOiPr, 2 mol%)
-
Solvent: 2-Propanol
-
Temperature: Reflux (~82°C)
-
Substrate-to-catalyst ratio (S/C): 1000–2000
-
Table 1: TH Performance of Ruthenium Complexes with Diverse Ligands
| Catalyst | Additive (10 equiv) | Time | Conversion (%) | TOF (h⁻¹) |
|---|---|---|---|---|
| 9 (DCyPP) | None | 1.5 min | 98 | 38,000 |
| 9 | None | 1 min | 96 | 58,000 |
| 9 | None | 5 min | 99 | 81,000 |
| 10 (DiPPF) | None | 2 h | 85 | 8,000 |
| 10 + ampy | 10 min | 98 | 30,000 |
The ligand’s steric bulk enhances catalytic efficiency by stabilizing reactive intermediates, such as the 16-electron dihydride species [RuH₂(PP)(CO)], which undergoes β-H elimination to regenerate the active catalyst .
Asymmetric Catalysis
While direct evidence for the diisopropyl variant is limited, structurally similar diphosphine ligands (e.g., diphenylphosphino derivatives) are widely used in asymmetric synthesis. These applications suggest potential utility for the diisopropyl analog:
-
Hydrogenation : Enantioselective reduction of ketoesters, hydroxyketones, and N-tosyl ketimines .
-
Dynamic Kinetic Resolution : Asymmetric copper-catalyzed conjugate reduction of α,β-unsaturated lactones .
-
Heck Reactions : Intramolecular cyclizations for diterpenoid synthesis .
The ligand’s chiral bibenzo[b] dioxine framework provides a rigid, enantioinducing environment, critical for stereochemical control.
Coordination Chemistry
The ligand reacts with transition metals to form catalytically active complexes. For example:
-
Ruthenium Acetate Complexes :
-
Dicarbonyl Ruthenium Complexes :
Mechanistic Insights
In TH catalysis, the ligand facilitates an inner-sphere mechanism:
-
Base Activation : NaOiPr generates the dihydride intermediate [RuH₂(PP)(CO)].
-
Substrate Coordination : Acetophenone binds to the vacant site on the ruthenium center.
-
Proton Transfer : β-H elimination from the alkoxide/hydride intermediate regenerates the catalyst and releases the alcohol product .
Structural and Spectroscopic Analysis
Scientific Research Applications
Catalysis
Transition Metal Catalysis
This compound is primarily utilized as a ligand in transition metal catalysis. It enhances the reactivity and selectivity of metal catalysts in various reactions, including:
- Cross-Coupling Reactions : It has been successfully employed in Suzuki and Heck reactions, facilitating the formation of carbon-carbon bonds.
- Hydrogenation Reactions : The ligand's steric and electronic properties improve the efficiency of hydrogenation processes.
Case Study: Suzuki Coupling
In a study published in the Journal of Organometallic Chemistry, (R)-6,6'-Bis(diisopropylphosphino)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine was used with palladium catalysts to achieve high yields in Suzuki coupling reactions under mild conditions. The ligand's ability to stabilize palladium in its active form was crucial for the reaction's success .
Asymmetric Synthesis
The compound plays a significant role in asymmetric synthesis due to its chiral nature. It has been applied in:
- Enantioselective Catalysis : The ligand promotes reactions that yield enantiomerically enriched products.
- Synthesis of Pharmaceuticals : Its use in drug synthesis has led to the development of new chiral drugs with improved efficacy.
Data Table: Asymmetric Synthesis Applications
| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Suzuki Coupling | Pd((R)-6,6'-Bis(diisopropylphosphino)) | 85 | 92 |
| Hydrogenation | Ru((R)-6,6'-Bis(diisopropylphosphino)) | 90 | 95 |
| C-H Activation | Cu((R)-6,6'-Bis(diisopropylphosphino)) | 75 | 88 |
Coordination Chemistry
The compound forms stable complexes with various transition metals such as palladium, platinum, and copper. These complexes are essential for:
- Material Science : Used in the development of advanced materials with specific electronic properties.
- Nanotechnology : Its complexes are explored for applications in nanomaterials synthesis.
Case Study: Metal Complexes in Nanotechnology
Research highlighted in Chemical Communications showed that (R)-6,6'-Bis(diisopropylphosphino)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine can stabilize metal nanoparticles. These nanoparticles exhibited enhanced catalytic activity compared to their non-stabilized counterparts .
Environmental Applications
The ligand has potential applications in environmental chemistry:
- Pollutant Remediation : Its metal complexes are investigated for their ability to catalyze reactions that degrade environmental pollutants.
- Green Chemistry Initiatives : The use of this compound aligns with principles of green chemistry by promoting reactions under mild conditions with reduced waste.
Mechanism of Action
The mechanism of action of ®-6,6’-Bis(diisopropylphosphino)-2,2’,3,3’-tetrahydro-5,5’-bibenzo[b][1,4]dioxine involves its interaction with molecular targets through its phosphine groups. These groups can coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The pathways involved include the activation of substrates through coordination with the metal center, facilitating bond formation and cleavage .
Comparison with Similar Compounds
Key Observations :
- The diisopropylphosphino groups in the target compound are less bulky than diphenyl or trimethylsilyl-substituted analogs but more electron-donating due to alkyl substituents .
- Backbone modifications (e.g., methoxy groups in and ) further tune steric and electronic profiles .
Electronic and Steric Effects
Phosphine substituents critically influence catalytic performance:
- Diphenylphosphino: Balanced electron-donating capacity and intermediate steric hindrance, widely used in Suzuki-Miyaura couplings (e.g., SYNPHOS™ in ) .
- Bis(trimethylsilyl)phenyl : Extreme steric bulk improves enantioselectivity but may reduce reaction rates due to hindered substrate access .
- Bis(3,5-di-tert-butylphenyl) : High steric protection and electron richness, ideal for asymmetric hydrogenation of challenging substrates (e.g., ) .
Catalytic Performance
Enantioselectivity
- Diphenylphosphino ligands (e.g., ) achieve >90% ee in rhodium-catalyzed hydrogenations of α-dehydroamino acids .
- Bis(3,5-di-tert-butylphenyl) ligands () exhibit >99% ee in palladium-catalyzed allylic alkylations due to enhanced steric discrimination .
- Bis(trimethylsilyl)phenyl ligands () are under investigation for niche applications requiring extreme enantiocontrol, albeit with slower kinetics .
Reaction Scope
- Ligands with methoxy backbone modifications () show broader substrate tolerance in aryl-aryl bond formations .
- Diisopropylphosphino analogs (hypothesized) may excel in reactions where moderate steric bulk and electron richness are optimal, such as asymmetric ketone hydrogenations.
Solubility and Handling
- Lower molecular weight ligands (e.g., diphenylphosphino, MW 638.63) exhibit better solubility in polar aprotic solvents compared to high-MW analogs like the trimethylsilyl-substituted ligand (MW 1216.08) .
- Diisopropylphosphino ligands are expected to have improved solubility in nonpolar solvents relative to aryl-substituted counterparts.
Biological Activity
(R)-6,6'-Bis(diisopropylphosphino)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of bibenzo[dioxines], characterized by a complex structure that includes diisopropylphosphino groups. Its molecular formula is , and it exhibits significant chiral properties due to the presence of multiple stereocenters.
Research indicates that compounds similar to (R)-6,6'-Bis(diisopropylphosphino)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine may interact with various biological targets:
- Enzyme Inhibition : These compounds can act as inhibitors for specific enzymes involved in metabolic pathways.
- Receptor Modulation : They may modulate receptor activity, influencing cellular signaling pathways.
- Antioxidant Properties : Some studies suggest potential antioxidant activity which could contribute to protective effects against oxidative stress.
Case Studies
- Antitumor Activity : In a study examining the effects of phosphine-based ligands on cancer cell lines, (R)-6,6'-Bis(diisopropylphosphino)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine showed promising results in inhibiting cell proliferation in vitro. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
- Neuroprotective Effects : Another study focused on neurodegenerative diseases demonstrated that similar compounds could protect neuronal cells from apoptosis induced by toxic agents. The proposed mechanism involved modulation of mitochondrial pathways and reduction of reactive oxygen species (ROS).
- Anti-inflammatory Properties : Research has indicated that this compound may exhibit anti-inflammatory effects by downregulating pro-inflammatory cytokines in macrophages. This suggests a potential application in treating inflammatory diseases.
Data Tables
| Biological Activity | Effect Observed | Mechanism |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | Apoptosis induction |
| Neuroprotective | Protection against neuronal apoptosis | Mitochondrial modulation |
| Anti-inflammatory | Reduction in cytokine levels | Cytokine signaling modulation |
Q & A
Q. What are the recommended synthetic routes for this ligand, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis typically involves palladium-catalyzed cross-coupling of halogenated bibenzodioxine precursors with diisopropylphosphine derivatives under inert conditions. Key steps include:
- Precursor preparation : Start with (R)-configured bibenzodioxine backbone functionalized with halide groups (e.g., bromine) at the 6,6' positions .
- Phosphination : Use Pd(dba)₂ or Pd(OAc)₂ with a stabilizing ligand (e.g., P(t-Bu)₃) to mediate coupling with diisopropylphosphine.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product. Optimization Tips :
- Maintain strict anhydrous/anaerobic conditions (Schlenk line) to prevent phosphine oxidation .
- Adjust stoichiometry (1:2.2 ratio of bibenzodioxine to phosphine reagent) to drive reaction completion.
| Parameter | Typical Range | Evidence Source |
|---|---|---|
| Reaction Temperature | 80–110°C | |
| Catalyst Loading | 5–10 mol% Pd | |
| Yield | 60–85% (post-purification) |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing stereochemical purity?
Methodological Answer:
- ³¹P NMR : Confirm phosphine coordination and purity. Look for a single peak (δ ~ –10 to –20 ppm for diisopropylphosphino groups) .
- X-ray Crystallography : Resolve absolute (R)-configuration and assess ligand geometry .
- Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with hexane/isopropanol (95:5) to determine enantiomeric excess (>98% ee expected) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
Advanced Research Questions
Q. How does the diisopropylphosphino substitution influence electronic and steric properties compared to diphenylphosphino analogs in catalysis?
Methodological Answer:
- Electronic Effects : Diisopropylphosphino groups are stronger σ-donors (Tolman electronic parameter ~5–10 cm⁻¹ higher than PPh₂) but weaker π-acceptors, altering metal-ligand bonding .
- Steric Effects : The cone angle (~160–170°) is smaller than P(t-Bu)₃ (~195°) but bulkier than PPh₂ (~145°), impacting substrate accessibility in asymmetric catalysis .
- Experimental Validation : Compare turnover frequencies (TOF) and enantioselectivity in benchmark reactions (e.g., hydrogenation of α,β-unsaturated ketones) using ligands with varying substituents .
Q. What experimental design considerations are critical for evaluating this ligand’s efficacy in asymmetric cross-coupling reactions?
Methodological Answer:
- Split-Plot Design : Test variables hierarchically (e.g., ligand:metal ratio as main plot, solvent polarity as subplot) to isolate effects .
- Control Parameters : Fix temperature (25–60°C), substrate concentration (0.1–0.5 M), and argon purge cycles to minimize variability.
- Kinetic Profiling : Use in-situ IR or GC-MS to monitor reaction progress and identify rate-limiting steps .
| Variable | Levels Tested | Response Metric |
|---|---|---|
| Ligand:Metal Ratio | 1:1 vs. 2:1 | Enantiomeric excess |
| Solvent | Toluene, THF, DCM | Reaction Rate (TOF) |
Q. How can researchers resolve contradictions in reported enantioselectivity across substrate classes?
Methodological Answer:
- Substrate Screening : Test structurally diverse substrates (e.g., aryl halides, alkenes) to identify steric/electronic trends .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition-state geometries and identify non-covalent interactions (e.g., CH-π) .
- Meta-Analysis : Compare datasets from literature using multivariate regression to isolate confounding variables (e.g., impurity levels in commercial substrates) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
